2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide
Description
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core with a 4-fluorobenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is substituted with a branched aliphatic chain (3-methylbutyl).
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c1-13(2)7-9-22-17(25)12-28-20-23-16-8-10-27-18(16)19(26)24(20)11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPPMCJWSVOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide is a thienopyrimidine derivative that has gained attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Structural Characteristics
The unique structure of this compound includes:
- Thieno[3,2-d]pyrimidine core : Known for its role in various pharmacological activities.
- Fluorophenyl group : Often enhances biological activity and metabolic stability.
- Sulfanyl and acetamide moieties : Contribute to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit a range of biological activities, including:
- Antitumor effects : Inhibition of cancer cell proliferation.
- Kinase inhibition : Targeting specific kinases involved in cancer progression.
- EGFR Tyrosine Kinase Inhibition : The compound has shown inhibitory activity against the EGFR L858R/T790M mutant kinase. In vitro assays demonstrated significant inhibition percentages at concentrations as low as 0.1 μM, indicating a strong potential for targeting resistant cancer forms .
- Cytotoxicity Against Cancer Cell Lines : The compound was evaluated against various cell lines, including NCI-H1975 (lung cancer) and A549 (non-small cell lung cancer). Results indicated that modifications in the side chains could enhance cytotoxic effects. For instance, compounds with N-methylpyrazole analogs exhibited superior activity compared to their counterparts .
Table 1: Summary of Biological Activity Data
| Compound ID | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| B2 | NCI-H1975 | 15.629 | EGFR Inhibition |
| B8 | A549 | 0.297 | EGFR Inhibition |
| B9 | A549 | 0.440 | Enhanced Activity |
| B3 | NCI-H460 | >50 | Control |
The data suggest that structural modifications can significantly impact the efficacy of thienopyrimidine derivatives against specific cancer types.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Thienopyrimidinone Derivatives
The target compound’s thieno[3,2-d]pyrimidinone core is shared with several analogs, but substituent variations significantly influence properties:
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Core modifications: 3-Methyl and 7-phenyl groups on the thienopyrimidinone ring.
- Acetamide substituent : Aromatic 4-butylphenyl group.
- Molecular weight : 463.614 g/mol.
- Key differences: The aromatic N-substituent may reduce solubility compared to the target compound’s aliphatic chain.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core modifications : 4-Methylphenyl at position 3 and a partially saturated 6,7-dihydro ring.
- Acetamide substituent : 4-Trifluoromethoxyphenyl (electron-withdrawing group).
- The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the target’s 4-fluorobenzyl group .
Substituent Analysis
Fluorine Effects
- In contrast, analogs like the trifluoromethoxy-substituted compound in prioritize extreme lipophilicity, which may limit aqueous solubility.
Acetamide Side Chains
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
